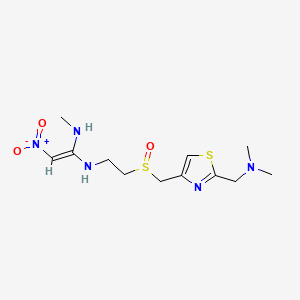

Nizatidine sulfoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nizatidine is a histamine-2 blocker that works by decreasing the amount of acid produced by the stomach . It is used to treat ulcers in the stomach and intestines, heartburn, and erosive esophagitis caused by gastroesophageal reflux disease (GERD) .

Synthesis Analysis

A study describes a facile, eco-friendly, cost-effective, and robust process for the synthesis of Nizatidine. The process involves the cyclocondensation of 2-(dimethylamino) ethanethioamide with ethyl bromopyruvate .Molecular Structure Analysis

The molecular formula of Nizatidine sulfoxide is C12H21N5O3S2 . The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .Chemical Reactions Analysis

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2-receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, nizatidine reduces stomach acid production .Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H21N5O3S2. The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .Wissenschaftliche Forschungsanwendungen

Nizatidine sulfoxide, as a degradation product of Nizatidine, is identified in methods for determining Nizatidine in pharmaceutical preparations. Four methods have been developed for this purpose, including spectrophotometric and high-performance thin-layer chromatography techniques (Youssef, 2008).

It is noted as a minor metabolite in the metabolism and disposition of Nizatidine, an H2-blocker, in humans. The majority of Nizatidine is excreted in urine, with this compound forming a small part of the urinary radioactivity (Knadler et al., 1986).

The compound has been studied for its hemofiltrability in patients with renal failure. Findings suggest that Nizatidine and its metabolites, including this compound, are minimally removed by arteriovenous hemofiltration (Saima et al., 1993).

Another study confirms that Nizatidine does not significantly affect hepatic drug metabolism in humans, suggesting that its metabolites, including this compound, are unlikely to interfere with the hepatic metabolism of other drugs (Secor et al., 1985).

This compound has also been referenced in the context of developing new spectrofluorimetric methods for determining Nizatidine in pharmaceutical forms (Karasakal & Ulu, 2013).

Wirkmechanismus

Target of Action

The primary target of Nizatidine sulfoxide is the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The inhibition of histamine H2-receptors by this compound affects the biochemical pathway of gastric acid production. By reducing the action of histamine, the compound decreases the production of stomach acid, thereby affecting the overall process of digestion .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). More than 70% of the drug is absorbed, and it has a distribution volume of 0.8 to 1.5 L/kg . It undergoes partial hepatic metabolism, forming metabolites . Over 90% of the drug is excreted in the urine, likely through glomerular filtration and active tubular secretion . The time to peak plasma concentration is between 0.5 to 3 hours, and the elimination half-life is between 1 to 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of stomach acid production. By inhibiting the action of histamine on stomach cells, the compound reduces the secretion of gastric acid . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the drug’s absorption and hence its efficacy . Additionally, factors such as the pH level of the stomach, the presence of other medications, and the individual’s overall health status can also impact the drug’s action and effectiveness .

Safety and Hazards

Nizatidine may cause serious side effects. Users should stop using nizatidine and call a doctor at once if they have worsening heartburn, chest pain, pale skin, feeling light-headed or short of breath, or jaundice (yellowing of the skin or eyes) . Common side effects of nizatidine may include headache, dizziness, diarrhea, or runny or stuffy nose .

Biochemische Analyse

Biochemical Properties

Nizatidine sulfoxide plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can influence the metabolic stability and clearance of this compound. Additionally, this compound can bind to histamine H2 receptors, inhibiting the action of histamine and reducing gastric acid secretion .

Cellular Effects

This compound affects various types of cells and cellular processes. In gastric parietal cells, it inhibits the secretion of gastric acid by blocking histamine H2 receptors. This inhibition can lead to reduced acid production and relief from conditions like GERD and peptic ulcers. Furthermore, this compound can influence cell signaling pathways related to acid secretion and may impact gene expression related to these pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with histamine H2 receptors. By competitively inhibiting histamine binding, this compound reduces the activation of these receptors, leading to decreased gastric acid secretion. Additionally, this compound may interact with cytochrome P450 enzymes, affecting its own metabolism and potentially influencing the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its long-term efficacy. The stability of this compound in various formulations and its impact on cellular function over extended periods have been investigated to ensure its reliability in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces gastric acid secretion without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential liver and kidney toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in clinical settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with cytochrome P450 enzymes. These enzymes play a key role in the oxidation and clearance of this compound from the body. The compound’s metabolism can influence the levels of metabolites and the overall metabolic flux, impacting its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound can be modulated by its precise localization within the cell .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Nizatidine sulfoxide can be achieved through the oxidation of Nizatidine using a suitable oxidizing agent.", "Starting Materials": [ "Nizatidine", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid, etc.)", "Solvent (e.g. methanol, acetonitrile, etc.)" ], "Reaction": [ "Dissolve Nizatidine in a suitable solvent.", "Add the oxidizing agent slowly to the reaction mixture while stirring.", "Maintain the reaction mixture at a suitable temperature and time to allow for complete oxidation of Nizatidine to Nizatidine sulfoxide.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate, etc.) to the reaction mixture.", "Isolate the Nizatidine sulfoxide product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] } | |

| 102273-13-2 | |

Molekularformel |

C12H21N5O3S2 |

Molekulargewicht |

347.5 g/mol |

IUPAC-Name |

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3 |

InChI-Schlüssel |

TZKMWRJRDCJAFI-UHFFFAOYSA-N |

SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Kanonische SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Synonyme |

N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C; |

Herkunft des Produkts |

United States |

Q1: Does Nizatidine Sulfoxide contribute to the therapeutic effect of Nizatidine?

A2: The provided research focuses primarily on the pharmacokinetics of Nizatidine and its metabolites, including this compound. [, ] There is no information available about the pharmacological activity of this compound. Further research is needed to determine if it possesses any intrinsic activity towards histamine H2-receptors or contributes to the overall therapeutic effect of Nizatidine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)

![2-Benzyl-2,3,3A,9B-tetrahydro-1H-5-oxa-2-aza-cyclopenta[A]naphthalen-4-one](/img/structure/B1146998.png)